

# A Comparative Guide to Astatine-211 Biodistribution in Preclinical Animal Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biodistribution data for various astatine-211 (211At) labeled compounds in different animal models. The objective is to offer a valuable resource for researchers engaged in the development of targeted alpha therapies. By presenting quantitative data from key studies in a standardized format, this guide facilitates the cross-validation and interpretation of preclinical biodistribution profiles. Detailed experimental protocols for the cited studies are also provided to ensure reproducibility and aid in the design of future experiments.

### **Comparative Biodistribution Data**

The following tables summarize the biodistribution data of three distinct astatine-211 labeled agents: a small molecule targeting Prostate-Specific Membrane Antigen ([211At]PSMA-5), an anti-HER2 nanobody ([211At]SAGMB-2Rs15d), and free astatide ([211At]At<sup>-</sup>) in comparison with free iodide ([125]]I<sup>-</sup>). The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of [211At]PSMA-5 in Normal Male ICR Mice[1][2]



Organ	10 min	1 h	3 h	6 h	24 h
Blood	1.8 ± 0.4	0.5 ± 0.1	0.2 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Heart	1.2 ± 0.2	0.4 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.0 ± 0.0
Lungs	2.1 ± 0.4	0.6 ± 0.1	0.3 ± 0.1	0.2 ± 0.0	0.1 ± 0.0
Liver	1.5 ± 0.2	0.8 ± 0.1	0.5 ± 0.1	0.4 ± 0.1	0.2 ± 0.0
Spleen	1.1 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.3 ± 0.0	0.1 ± 0.0
Kidneys	45.3 ± 8.1	51.1 ± 9.2	50.8 ± 9.1	51.5 ± 9.3	25.8 ± 4.6
Stomach	0.8 ± 0.1	0.5 ± 0.1	0.4 ± 0.1	0.3 ± 0.1	0.1 ± 0.0
Intestines	1.0 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.3 ± 0.1	0.2 ± 0.0
Thyroid	1.0 ± 0.2	2.5 ± 0.5	3.1 ± 0.6	2.8 ± 0.5	1.5 ± 0.3
Bone	0.5 ± 0.1	0.3 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0

Table 2: Biodistribution of Anti-HER2 Nanobody [211At]SAGMB-2Rs15d in Female BALB/c Nude Mice with SKOV-3 Xenografts[3]



Organ/Tissue	1 h	3 h	6 h	24 h
Blood	1.3 ± 0.4	$0.3 \pm 0.1$	0.1 ± 0.0	$0.0 \pm 0.0$
Heart	0.6 ± 0.2	0.2 ± 0.1	0.1 ± 0.0	$0.0 \pm 0.0$
Lungs	1.5 ± 0.5	0.6 ± 0.2	0.3 ± 0.1	0.1 ± 0.0
Liver	1.2 ± 0.4	0.7 ± 0.2	0.5 ± 0.1	0.2 ± 0.1
Spleen	0.7 ± 0.2	0.3 ± 0.1	0.2 ± 0.1	0.1 ± 0.0
Kidneys	82.7 ± 28.3	14.1 ± 0.6	5.9 ± 0.8	1.5 ± 0.2
Stomach	0.8 ± 0.3	0.5 ± 0.2	0.4 ± 0.1	0.2 ± 0.1
Intestines	0.5 ± 0.2	0.3 ± 0.1	0.2 ± 0.1	0.1 ± 0.0
Thyroid	1.1 ± 0.4	0.9 ± 0.3	0.7 ± 0.2	0.4 ± 0.1
Bone	0.4 ± 0.1	0.2 ± 0.1	0.1 ± 0.0	0.0 ± 0.0
Tumor	8.9 ± 1.5	7.5 ± 1.1	5.8 ± 0.9	2.5 ± 0.4

Table 3: Comparative Biodistribution of Free [211At]Astatide and [1251]Iodide in Female Nude Mice with HTh83 Anaplastic Thyroid Carcinoma Xenografts[4]



Organ/Tissue	4 h ([²¹¹At]At⁻)	4 h ([¹²⁵l]l⁻)	24 h ([²¹¹At]At <sup>-</sup> )	24 h ([¹²⁵l]l⁻)
Blood	1.9 ± 0.3	$0.4 \pm 0.1$	0.3 ± 0.1	0.1 ± 0.0
Heart	1.5 ± 0.2	$0.3 \pm 0.1$	0.3 ± 0.1	0.1 ± 0.0
Lungs	5.2 ± 0.8	1.0 ± 0.2	1.0 ± 0.2	0.2 ± 0.0
Liver	2.1 ± 0.3	0.5 ± 0.1	0.5 ± 0.1	0.1 ± 0.0
Spleen	4.8 ± 0.7	$0.8 \pm 0.1$	1.2 ± 0.2	0.2 ± 0.0
Kidneys	4.5 ± 0.7	1.2 ± 0.2	1.0 ± 0.2	0.3 ± 0.1
Stomach	10.1 ± 1.5	5.1 ± 0.8	2.5 ± 0.4	1.0 ± 0.2
Intestines	2.5 ± 0.4	$0.8 \pm 0.1$	$0.8 \pm 0.1$	0.3 ± 0.1
Thyroid	20.5 ± 3.1	25.1 ± 3.8	15.2 ± 2.3	18.5 ± 2.8
Tumor	5.5 ± 0.8	1.5 ± 0.2	15.0 ± 2.3	2.1 ± 0.3

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the biodistribution tables are provided below.

### Biodistribution of [211At]PSMA-5 in Mice

- Radiolabeling: Astatine-211 was produced via the <sup>209</sup>Bi(α,2n)<sup>211</sup>At nuclear reaction on a cyclotron. The resulting <sup>211</sup>At was purified by dry distillation. The precursor PSMA-5 was radiolabeled with <sup>211</sup>At using a one-step aqueous solution method.[2]
- Animal Model: Normal male ICR mice were used for the biodistribution study.[1][2]
- Administration: [211At]PSMA-5 was administered intravenously to the mice.[1]
- Biodistribution Analysis: At 10 minutes, 1, 3, 6, and 24 hours post-injection, groups of mice were euthanized.[1][2] Various organs and tissues were collected, weighed, and the



radioactivity was measured using a gamma counter. The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]

# Biodistribution of Anti-HER2 Nanobody [211At]SAGMB-2Rs15d in Tumor-Bearing Mice

- Radiolabeling: The anti-HER2 nanobody 2Rs15d was conjugated with the bifunctional reagent N-succinimidyl 4-guanidinomethyl-3-[125] iodobenzoate (SGMIB) analog, where iodine is replaced by astatine. The resulting [211At]SAGMB-2Rs15d was purified and the radiochemical purity was determined to be greater than 95%.[3]
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with SKOV-3 human ovarian cancer cells to establish xenograft tumors.[3]
- Administration: Approximately 700 kBq of [<sup>211</sup>At]SAGMB-2Rs15d was administered intravenously to each mouse.[3]
- Biodistribution Analysis: At 1, 3, 6, and 24 hours post-injection, cohorts of mice were
  euthanized by cervical dislocation. Tumors and a comprehensive panel of normal organs and
  tissues were excised, weighed, and their radioactivity content was measured with a gamma
  counter. The data was expressed as %ID/g.[3]

# Comparative Biodistribution of Free [211At]Astatide and [125]Ilodide in Tumor-Bearing Mice

- Radiopharmaceuticals: Solutions of free [<sup>211</sup>At]astatide and [<sup>125</sup>I]iodide were prepared for injection.[4]
- Animal Model: Female athymic nude mice were subcutaneously injected with the HTh83 human anaplastic thyroid carcinoma cell line to induce tumor growth.[4]
- Administration: A solution containing both 0.3 MBq of <sup>211</sup>At and 0.3 MBq of <sup>125</sup>I was administered intravenously to each mouse simultaneously.[4]
- Biodistribution Analysis: Mice were sacrificed at 4 and 24 hours after the injection.[4] Various tissues and tumors were collected, weighed, and the activities of both <sup>211</sup>At and <sup>125</sup>I were

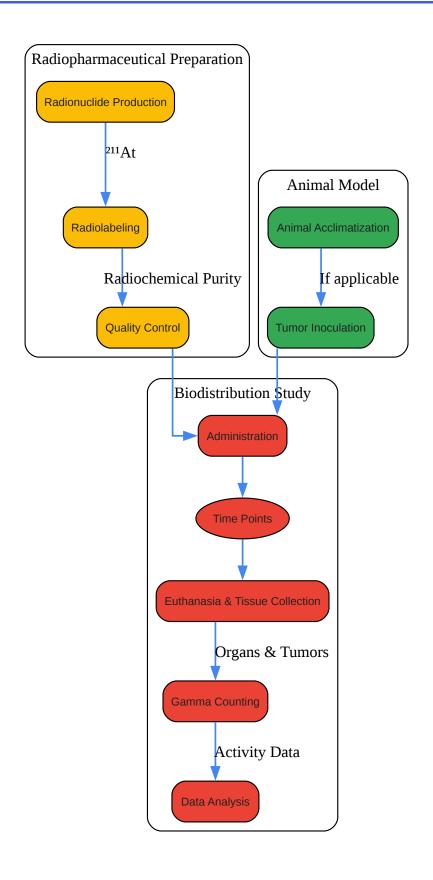


determined using a gamma counter with appropriate energy windows to distinguish between the two radionuclides. The results were presented as %ID/g for each radionuclide.[4]

### **Visualizations**

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of **astatane** biodistribution data.

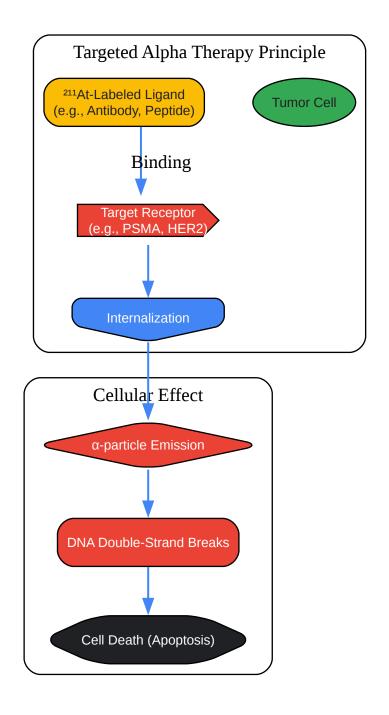




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A generalized workflow for a tatine biodistribution studies.





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Conceptual pathway of astatine-211 targeted alpha therapy.

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